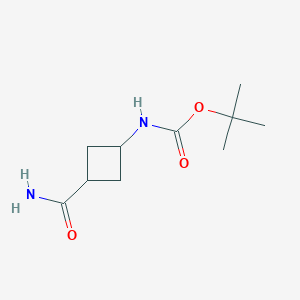

tert-butyl N-(3-carbamoylcyclobutyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl N-(3-carbamoylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a carbamate derivative, which is a class of compounds known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-carbamoylcyclobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for carbamates often involve the use of efficient and scalable processes. For example, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the deprotection of tert-butyl carbamate derivatives under solvent-free conditions .

化学反応の分析

Types of Reactions: tert-Butyl N-(3-carbamoylcyclobutyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Substitution: Substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acid chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

科学的研究の応用

Chemistry: In chemistry, tert-butyl N-(3-carbamoylcyclobutyl)carbamate is used as a protecting group for amines, facilitating the synthesis of complex organic molecules .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates and their derivatives .

Medicine: In medicine, carbamate derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and drug candidates .

Industry: In the industrial sector, carbamates are used in the production of polymers, agrochemicals, and other specialty chemicals .

作用機序

The mechanism of action of tert-butyl N-(3-carbamoylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can act as a reversible inhibitor of enzymes that interact with carbamate groups. The compound’s effects are mediated through the formation of stable carbamate-enzyme complexes, which inhibit the enzyme’s activity .

類似化合物との比較

tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.

Benzyl carbamate: Another carbamate derivative with similar applications in organic synthesis.

Methyl carbamate: A smaller carbamate compound used in various chemical reactions.

Uniqueness: tert-Butyl N-(3-carbamoylcyclobutyl)carbamate is unique due to its specific structure, which includes a cyclobutyl ring and a tert-butyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .

生物活性

Overview

Tert-butyl N-(3-carbamoylcyclobutyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C₉H₁₈N₂O₂

- CAS Number : 2143202-33-7

This compound features a tert-butyl group attached to a carbamate functional group, which is linked to a cyclobutyl structure bearing a carbamoyl substituent.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's. By inhibiting these enzymes, the compound may help reduce the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

- Anti-inflammatory Activity : Research indicates that derivatives of related carbamate compounds exhibit significant anti-inflammatory effects. For example, similar compounds have been evaluated for their ability to reduce inflammation in carrageenan-induced paw edema models .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of this compound, it was found that the compound significantly improved cell viability in astrocytes exposed to amyloid-beta 1-42. The treatment led to a notable reduction in TNF-α levels, suggesting an anti-inflammatory mechanism at play .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of related carbamate derivatives. Compounds were synthesized and evaluated for their efficacy against inflammation induced by carrageenan. Results indicated that several derivatives exhibited promising inhibition rates, with some achieving over 50% reduction in edema compared to control groups .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

- Lipophilicity : The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially aiding its absorption across biological membranes.

- Metabolism : Studies on similar compounds suggest that metabolic pathways may involve hydrolysis or conjugation reactions, impacting the compound's half-life and efficacy .

特性

IUPAC Name |

tert-butyl N-(3-carbamoylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-6(5-7)8(11)13/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTZJQYYPRKQFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。